4-methyl-2-(pyridin-4-yl)-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide
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Overview
Description
4-methyl-2-(pyridin-4-yl)-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(pyridin-4-yl)-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide.
Substitution Reactions: Introduction of the pyridin-4-yl and 3-(trifluoromethyl)phenyl groups through nucleophilic substitution or coupling reactions.
Amidation: Formation of the carboxamide group by reacting the thiazole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The pyridinyl and phenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
4-methyl-2-(pyridin-4-yl)-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive thiazole derivatives.
Industry: Applications in materials science or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxamide: A simpler analog with similar core structure.
2-(pyridin-4-yl)thiazole derivatives: Compounds with similar pyridinyl substitution.
N-(3-(trifluoromethyl)phenyl) derivatives: Compounds with similar trifluoromethylphenyl substitution.
Uniqueness
4-methyl-2-(pyridin-4-yl)-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-methyl-2-pyridin-4-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-14(25-16(22-10)11-5-7-21-8-6-11)15(24)23-13-4-2-3-12(9-13)17(18,19)20/h2-9H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOJTTLVECFDLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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